molecular formula C22H26BrNO4 B15138798 D1R antagonist 1

D1R antagonist 1

Cat. No.: B15138798
M. Wt: 448.3 g/mol
InChI Key: BGGURFWLEHSLEY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D1R antagonist 1, also known as compound 12a, is a selective antagonist of the dopamine D1 receptor. Dopamine D1 receptors are G protein-coupled receptors that play a crucial role in regulating motor behavior, reward, motivational states, and cognitive processes. This compound is involved in G protein and β-arrestin-based signaling pathways .

Preparation Methods

The synthesis of D1R antagonist 1 involves several steps, including the alkoxylation and dialkoxylation of (-)-Stepholidine.

Chemical Reactions Analysis

D1R antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

D1R antagonist 1 has several scientific research applications, including:

Mechanism of Action

D1R antagonist 1 exerts its effects by binding to the dopamine D1 receptor and blocking its activation by dopamine. This inhibition prevents the receptor from activating downstream signaling pathways, including the cAMP/PKA-dependent signaling cascade. This cascade regulates neuronal excitability, gene expression, and synaptic plasticity .

Comparison with Similar Compounds

D1R antagonist 1 is unique in its selectivity and potency as a dopamine D1 receptor antagonist. Similar compounds include:

These compounds differ in their selectivity, potency, and pharmacokinetic properties, making this compound a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26BrNO4

Molecular Weight

448.3 g/mol

IUPAC Name

(13aS)-12-bromo-9-ethoxy-3-propoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol

InChI

InChI=1S/C22H26BrNO4/c1-3-7-28-21-8-13-5-6-24-12-16-15(9-18(24)14(13)10-19(21)25)17(23)11-20(26)22(16)27-4-2/h8,10-11,18,25-26H,3-7,9,12H2,1-2H3/t18-/m0/s1

InChI Key

BGGURFWLEHSLEY-SFHVURJKSA-N

Isomeric SMILES

CCCOC1=C(C=C2[C@@H]3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O

Canonical SMILES

CCCOC1=C(C=C2C3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O

Origin of Product

United States

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